molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No. B104912
CAS RN: 7775-27-1
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Description

Sodium persulfate (Na2S2O8) is a chemical compound that is widely used as an oxidizing agent in various applications, including organic synthesis, water treatment, and soil remediation. It is known for its ability to generate reactive radicals under certain conditions, which can facilitate the degradation of organic contaminants and the synthesis of complex organic molecules.

Synthesis Analysis

Sodium persulfate can be synthesized through the electrochemical oxidation of sodium sulfate, as suggested by the evidence for electrochemical production of persulfate from sulfate released by the surfactant sodium dodecyl sulfate . This process involves the use of anodic oxidation with boron-doped diamond, which has been shown to be highly efficient in generating persulfate.

Molecular Structure Analysis

The molecular structure of sodium persulfate consists of two sulfate groups linked by a peroxide bond. This structure is responsible for its strong oxidizing properties, as the peroxide bond can easily break to form sulfate radicals, which are highly reactive and can initiate various chemical reactions.

Chemical Reactions Analysis

Sodium persulfate is involved in a variety of chemical reactions, particularly as an oxidant in organic synthesis and environmental remediation. For instance, it has been used in the Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides, forming biaryl C–C bonds from unactivated sp2 hybridized C–H bonds . Additionally, it can mediate the self-condensation of N-aryl acetoacetamides to form polysubstituted 4-pyridones, involving a novel N to C 1,3-acyl migration .

Physical and Chemical Properties Analysis

Sodium persulfate is a strong oxidant that is stable under normal conditions but can decompose upon heating or in the presence of reducing agents. Its oxidation potential allows it to degrade various organic contaminants, such as trichloroethylene (TCE) and polychlorinated biphenyls (PCBs), through in situ chemical oxidation (ISCO) . The reaction rate of sodium persulfate with contaminants like TCE is influenced by temperature and pH, with the highest degradation rates observed at neutral pH and higher temperatures . Radical scavenging tests have indicated that the sulfate radical (SO4•-) predominates under acidic conditions, while the hydroxyl radical (•OH) is more prevalent under basic conditions .

Sodium persulfate's reactivity can also be activated by various substances, including transition metals like ferrous ion (Fe2+), which can produce sulfate free radicals with a redox potential of 2.6 V . Additionally, novel activators such as graphene have been employed to catalyze the activation of sodium persulfate for the degradation of micro-pollutants like parabens in water .

Scientific Research Applications

PCB Board Etching Device

Sodium persulfate is utilized as a safer and cleaner alternative to ferric chloride etchant in the etching of Printed Circuit Boards (PCBs). A device designed for university laboratories and small electronic enterprises uses sodium persulfate for efficient, safe, and low-cost PCB etching. The system is controlled by FPGA and is notable for its ease of use and application value (Ma & Mo, 2017).

In Situ Chemical Oxidation (ISCO) Treatment

Sodium persulfate is a popular oxidant for ISCO treatments of organic contaminants in subsurface environments. When activated by glucose, it's effective even at near-neutral pH levels, offering a flexible approach to generating reactive oxygen species for contaminant treatment. This activation method provides more options for process chemistry and minimizes the need for sodium hydroxide addition, improving the environmental footprint of ISCO treatments (Watts, Ahmad, Hohner, & Teel, 2018).

Groundwater Remediation Post-ISCO

After ISCO treatment using sodium persulfate, residues like unused persulfate and by-products such as sulfates remain in groundwater. A study evaluating different membranes for the removal of these residues found that reverse osmosis (RO) membranes, particularly the AE membrane, showed the best performance in removing total dissolved solids, mainly persulfate and sulfates, from groundwater. This is significant for reducing the environmental impact of ISCO treatments (Liang, Bruell, Albert, Cross, & Ryan, 2007).

Soil Remediation

The efficiency of sodium persulfate in soil remediation has been studied, with factors like cation counterion, mode of persulfate addition, and soil-moisture content affecting its effectiveness. Notably, successive doses of sodium persulfate showed a significant impact in eliminating phenanthrene from contaminated soil, though it posed challenges for subsequent bioremediation. Optimizing the use of low doses of sodium persulfate in conjunction with bioremediation technologies is suggested (Peluffo, Mora, Morelli, & Rosso, 2018).

Water Treatment Technologies

Innovative water treatment methods like microwave-ultraviolet catalyzed oxidation systems use sodium persulfate to generate reactive radicals for the degradation of toxic organic contaminants in wastewater. The system showcases high reactivity with peroxides to produce radicals, demonstrating its effectiveness and adaptability in treating wastewater under varying conditions (Zuo, Li, Xu, & Xia, 2020).

Safety And Hazards

Sodium persulfate is an oxidizer and may intensify fire. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

Future Directions

The activation of persulfate has received considerable attention for its potential application in the removal of pollutants . The market faces constraints due to heightened competition and saturation, requiring innovative strategies to maintain growth .

properties

IUPAC Name

disodium;sulfonatooxy sulfate
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InChI

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
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InChI Key

CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
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Molecular Formula

Na2S2O8, Na2O8S2
Record name SODIUM PERSULFATE
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DSSTOX Substance ID

DTXSID4029698
Record name Sodium persulfate
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Molecular Weight

238.11 g/mol
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Physical Description

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid.
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2)
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Solubility

Solubility in water, g/100ml at 20 °C: 55.6
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Density

1.1 g/cm³
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Vapor Density

1.1
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Product Name

Sodium persulfate

CAS RN

7775-27-1
Record name SODIUM PERSULFATE
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Record name Peroxydisulfuric acid, disodium salt
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Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2)
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Synthesis routes and methods I

Procedure details

Into a 1 liter resin flask fitted with a stirrer, condensor, thermometer, nitrogen inlet and port for adding liquid is placed 425 g of deionized water, 200 g of a 50% solution of acrylamide, 276 g of a 50% solution of AMPS, 30 g of a 40% solution of disodium itaconate and 0.24 g of Versene 100. The solution is stirred and to it added 0.2 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is stirred, nitrogen introduced sub-surface and the solution then heated to 75° C. by means of an external heating jacket. A solution of 2.5g of sodium persulfate in 50 g of deionized water is prepared and placed in a metering pump connected to the resin flask at the inlet port with a fine tygon tubing. The persulfate solution is added uniformly over a period of 2 hours, maintaining a temperature of 75° C.±2° C. by initially cooling and then warming. At the end of the persulfate addition, 75° C. is maintained for an additional 1 hour, the solution cooled to 40° C. and discharged. The resulting product was a clear, light green-yellow liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer was 7,500 cps, spindle 3, speed 12. The pH of the solution was 7 to 7.6. The molecular weight of the polymer was about 500,000 as measured by GPC. The product was completely water miscible.
Name
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50 g
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solvent
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solution
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16 g
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0.24 g
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425 g
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0.2 g
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Synthesis routes and methods II

Procedure details

The concentration of sodium peroxydisulphate used in the experiments is 1500 ppm (6.3 mM), added as a solution of peroxydisulphate and sodium hydroxide (final concentration of 6.3 mM and 0.1 M, respectively).
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Synthesis routes and methods III

Procedure details

To a half liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 31.9 grams of deionized water, 25.52 grams of maleic acid, 28.75 grams of 5-norbornene-2,3-dicarboxylic acid anhydride, 3.83 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 0.83 grams of a 0.15% aqueous copper sulfate solution and 55.51 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 95° C. A monomer solution of 92.51 grams of acrylic acid and 63.8 grams of deionized water, and an initiator solution of 4.78 grams of sodium persulfate, 26.60 grams of 30% by weight aqueous hydrogen peroxide and 31.90 grains of deionized water were prepared. 9.57 grams of the glacial acrylic acid were added to the flask. After two minutes, 6.38 grams of the initiator solution were added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer feed and initiator solution were then fed into the flask linearly and separately while stirring over two hours and thirty minutes. Once the additions were complete, 1.0 grams of sodium persulfate dissolved in 5.0 grams of deionized water was added. The system was kept at 100° C. for 30 minutes. The system was then cooled to 80° C. A solution of 5.0 grams of sodium metabisulfite dissolved in 20.0 grams of deionized water was added. The system was then cooled to 50° C. and the pH was adjusted from 3.9 to 7.9 with 100.0 grams of 50% by weight aqueous sodium hydroxide.
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5 g
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20 g
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25.52 g
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28.75 g
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Name
ferrous sulfate heptahydrate
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31.9 g
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92.51 g
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63.8 g
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9.57 g
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[Compound]
Name
initiator
Quantity
6.38 g
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reactant
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Quantity
1 g
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reactant
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Quantity
5 g
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solvent
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Synthesis routes and methods IV

Procedure details

To a one liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 50.0 grams of deionized water, 40.0 grams of maleic acid, 44.7 grams of cis-1,2,3,6-tetrahydrophthalic anhydride, 6.0 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 1.3 grams of a 0.15% aqueous copper sulfate solution and 87.0 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 91° C. A monomer solution of 145.0 grams of acrylic acid and 100.0 grams of deionized water, and an initiator solution of 7.5 grams of sodium persulfate, 41.7 grams of 30% by weight aqueous hydrogen peroxide and 50.0 grams of deionized water were prepared. 15.0 grams of glacial acrylic acid were added to the flask. After two minutes, 10.0 grams of the initiator solution were added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer solution and initiator solution were then fed into the flask linearly and separately while stirring over two hours and thirty minutes. Once the additions were complete, 1.0 grams of sodium persulfate dissolved in 5.0 grams of deionized water was added. The system was kept at 100° C. for 30 minutes. The system was then cooled to 80° C. A solution of 5.0 grams of sodium metabisulfite dissolved in 20.0 grams of deionized water was added. The system was then cooled to 50° C. and the pH was adjusted from 3.6 to 7.4 with 164.0 grams of 50% by weight aqueous sodium hydroxide.
Quantity
5 g
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reactant
Reaction Step One
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Quantity
20 g
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solvent
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0 (± 1) mol
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reactant
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40 g
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reactant
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Quantity
44.7 g
Type
reactant
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[Compound]
Name
ferrous sulfate heptahydrate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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catalyst
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Name
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50 g
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solvent
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Quantity
145 g
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reactant
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Name
Quantity
50 g
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solvent
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Name
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Seven
Name
Quantity
5 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

To a two liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 90.0 grams of deionized water, 62.5 grams of maleic acid, 67.07 grams of cis-1,2,3,6-tetrahydrophthalic anhydride, 5.0 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 1.3 grams of a 0.15% aqueous coppper sulfate solution and 117.5 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 95° C. A monomer feed of 112.5 grams of acrylic acid, and an initiator solution of 7.5 grams of sodium persulfate, 41.6 grams of 30% by weight aqueous hydrogen peroxide and 50.0 grams of deionized water were prepared. 12.5 grams of the monomer feed were added to the flask. After two minutes, 10.0 grams of the initiator solution was added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer feed and initiator solution were then fed into the flask linearly and separately while stirring over two hours and fifteen minutes. Once the additions were complete, the system was kept at 100° C. for 30 minutes. The system was then cooled to 60° C.
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
67.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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90 g
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solvent
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Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Two
[Compound]
Name
monomer
Quantity
12.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
initiator
Quantity
10 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,400
Citations
S Pang, MZ Fiume - International journal of toxicology, 2001 - europepmc.org
… Ammonium, Potassium, and Sodium Persulfate are inorganic … , Potassium, and Sodium Persulfate under occlusive patches… , Potassium, and Sodium Persulfate did not result in an …
Number of citations: 73 europepmc.org
PA Block, RA Brown, D Robinson - Proceedings of the Fourth …, 2004 - projects.battelle.org
… In the last few years there has been increasing interest in sodium persulfate as an oxidant for the destruction of a broad range of soil and groundwater contaminants. Persulfates are …
Number of citations: 287 projects.battelle.org
X Zhao, CS Yeung, VM Dong - Journal of the American Chemical …, 2010 - ACS Publications
By palladium catalysis, the C−H bond functionalization of O-phenylcarbamates with simple arenes has been achieved using sodium persulfate (Na 2 S 2 O 8 ), an inexpensive, easy-to-…
Number of citations: 397 pubs.acs.org
J Costanza, G Otano, J Callaghan… - … science & technology, 2010 - ACS Publications
… Given that sodium persulfate oxidation occurs in the aqueous phase, an … , sodium persulfate could be utilized at sites undergoing in situ thermal treatment, where sodium persulfate …
Number of citations: 84 pubs.acs.org
ML Crimi, J Taylor - Soil & Sediment Contamination, 2007 - Taylor & Francis
… Under the comparable conditions evaluated here, sodium persulfate systems demonstrated … FeSO 4 and citric acid activation of sodium persulfate resulted in greater BTEX destruction …
Number of citations: 193 www.tandfonline.com
J Cao, WX Zhang, DG Brown, D Sethi - Environmental Engineering …, 2008 - liebertpub.com
… potential trends after 8.4 mM sodium persulfate is added to water. The solution potential of nitrogen purged distilled water was 0.04 0.002 V. After sodium persulfate (8.4 mM) and fer…
Number of citations: 120 www.liebertpub.com
CS Yeung, X Zhao, N Borduas, VM Dong - Chemical Science, 2010 - pubs.rsc.org
We report a mild and efficient Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with a range of simple arenes using sodium persulfate (Na2S2O8). This …
Number of citations: 270 pubs.rsc.org
YG Adewuyi, NY Sakyi - Industrial & engineering chemistry …, 2013 - ACS Publications
The absorption–oxidation of nitrogen oxide (NO) induced by aqueous solutions of sodium persulfate (Na 2 S 2 O 8 ) in the presence of SO 2 has been studied in a bubble column …
Number of citations: 160 pubs.acs.org
NE Khan, YG Adewuyi - Industrial & Engineering Chemistry …, 2010 - ACS Publications
… Sodium persulfate could be one such compound. It is a strong oxidant, has … sodium persulfate in the aqueous scrubbing of NO x . In this work, the feasibility of utilizing sodium persulfate …
Number of citations: 157 pubs.acs.org
L Bekris, Z Frontistis, G Trakakis, L Sygellou, C Galiotis… - Water research, 2017 - Elsevier
… In this work graphene and GRMs are employed as catalysts and sodium persulfate as the oxidizing agent. The ability of peroxydisulfate or persulfate upon activation to degrade …
Number of citations: 126 www.sciencedirect.com

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